molecular formula C31H21N B13147423 N-Phenyl-9,9'-spirobi[fluoren]-4-amine

N-Phenyl-9,9'-spirobi[fluoren]-4-amine

Cat. No.: B13147423
M. Wt: 407.5 g/mol
InChI Key: JJGPFWKMBHXQHH-UHFFFAOYSA-N
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Description

N-Phenyl-9,9’-spirobi[fluoren]-4-amine is an organic compound that has garnered significant attention in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent photophysical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-9,9’-spirobi[fluoren]-4-amine typically involves the Buchwald-Hartwig coupling reaction. This method employs palladium-catalyzed amination of aryl halides with amines. The reaction conditions often include the use of a base such as potassium tert-butoxide and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of N-Phenyl-9,9’-spirobi[fluoren]-4-amine follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization and chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-9,9’-spirobi[fluoren]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Phenyl-9,9’-spirobi[fluoren]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Phenyl-9,9’-spirobi[fluoren]-4-amine exerts its effects is primarily through its interaction with electronic states. The compound’s unique structure allows for efficient charge transport and emission of light. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its photophysical properties .

Comparison with Similar Compounds

Similar Compounds

  • 9,9’-Spirobi[fluoren]-2-amine
  • N-(4-(dibenzo[b,d]furan-4-yl)phenyl)-9,9’-spirobi[fluoren]-1-amine
  • 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]

Uniqueness

N-Phenyl-9,9’-spirobi[fluoren]-4-amine stands out due to its high thermal stability and excellent photophysical properties, making it a preferred choice for OLED applications. Its unique spiro structure contributes to its superior performance compared to other similar compounds .

Properties

Molecular Formula

C31H21N

Molecular Weight

407.5 g/mol

IUPAC Name

N-phenyl-9,9'-spirobi[fluorene]-4-amine

InChI

InChI=1S/C31H21N/c1-2-11-21(12-3-1)32-29-20-10-19-28-30(29)24-15-6-9-18-27(24)31(28)25-16-7-4-13-22(25)23-14-5-8-17-26(23)31/h1-20,32H

InChI Key

JJGPFWKMBHXQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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